molecular formula C22H33N3O2S B2490058 2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 1008077-91-5

2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B2490058
CAS No.: 1008077-91-5
M. Wt: 403.59
InChI Key: FMRBFQUKWVQMDL-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of adamantane, cyclohexylformamido, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the adamantane derivative: Starting with adamantane, functionalize it to introduce a reactive group, such as a halide or hydroxyl group.

    Cyclohexylformamido introduction: React the functionalized adamantane with cyclohexyl isocyanate to form the cyclohexylformamido derivative.

    Thiazole ring formation: Synthesize the thiazole ring separately and then couple it with the adamantane-cyclohexylformamido intermediate using appropriate coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the adamantane moiety.

    Reduction: Reduction reactions might target the formamido group or other functional groups within the molecule.

    Substitution: Substitution reactions could occur at various positions, depending on the presence of reactive groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as antiviral, antibacterial, or anticancer agents.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLAMINO)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4,5-DIHYDRO-1,3-OXAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2S/c26-19(17-4-2-1-3-5-17)24-18(20(27)25-21-23-6-7-28-21)22-11-14-8-15(12-22)10-16(9-14)13-22/h14-18H,1-13H2,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRBFQUKWVQMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(C(=O)NC2=NCCS2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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